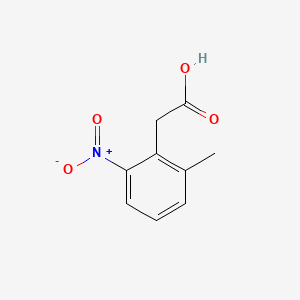

2-(2-Methyl-6-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-3-2-4-8(10(13)14)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKNETIJXXWRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350178 | |

| Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23876-18-8 | |

| Record name | 2-Methyl-6-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-Methyl-6-nitrophenyl)acetic Acid: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(2-Methyl-6-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore two primary, field-proven methodologies, offering detailed, step-by-step protocols, mechanistic insights, and comparative data to inform experimental design and execution. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction: Significance of 2-(2-Methyl-6-nitrophenyl)acetic Acid

2-(2-Methyl-6-nitrophenyl)acetic acid is a valuable building block in organic synthesis. Its structure, featuring a phenylacetic acid moiety with ortho-methyl and nitro substituents, provides a unique scaffold for the construction of complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the carboxylic acid group offers a handle for various coupling reactions. These characteristics make it a crucial precursor in the synthesis of a range of target molecules, including but not limited to, heterocyclic compounds and pharmacologically active agents. This guide will focus on providing a detailed exposition of its synthesis to empower researchers in their scientific endeavors.

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways for 2-(2-Methyl-6-nitrophenyl)acetic acid have been established in the literature. This guide will delve into both, providing a balanced perspective on their advantages and limitations.

-

Route 1: Multi-step Synthesis from 3-Nitro-o-xylene. This pathway involves the reaction of 3-nitro-o-xylene with diethyl oxalate, followed by an oxidative workup. It is a robust method with a well-documented procedure.

-

Route 2: Synthesis from 2-Methyl-6-nitroaniline via a Sandmeyer Reaction. This approach offers a high degree of regiochemical control. It involves the diazotization of 2-methyl-6-nitroaniline, followed by a cyanation reaction and subsequent hydrolysis of the resulting nitrile.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research project.

Route 1: Synthesis from 3-Nitro-o-xylene

This method proceeds through the formation of a pyruvic acid ester intermediate, which is then oxidatively cleaved to yield the desired acetic acid derivative.

Reaction Workflow

Caption: Workflow for the synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid from 3-Nitro-o-xylene.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures[1].

Step 1: Formation of the Intermediate

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve diethyl oxalate (3.9 g, 27 mmol) in 30 mL of diethyl ether.

-

Slowly add this solution dropwise to a stirred suspension of potassium ethoxide (2.3 g, 27 mmol) in 6 mL of diethyl ether.

-

After the initial exothermic reaction subsides, cool the mixture in an ice bath.

-

Slowly add a solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in 3 mL of diethyl ether with vigorous stirring.

-

Reflux the reaction mixture for 15 minutes, during which a thick precipitate will form.

Step 2: Oxidative Workup and Isolation

-

Remove most of the diethyl ether under vacuum.

-

Slowly add 18 mL of a 10% sodium hydroxide solution with continuous stirring.

-

Carefully add 30% hydrogen peroxide (4 mL) dropwise. A vigorous reaction with gas evolution will occur.

-

Continue stirring the mixture for 1.5 hours.

-

Collect the solid by vacuum filtration and wash it with water. Discard the solid.

-

Combine the filtrate and the washings and acidify to a pH of 2 with 12 N hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

-

Triturate the crude product with dichloromethane and dry under vacuum to yield 2-(2-methyl-6-nitrophenyl)acetic acid.

Quantitative Data

| Parameter | Value |

| Starting Material | 3-Nitro-o-xylene |

| Key Reagents | Diethyl oxalate, Potassium ethoxide, Hydrogen peroxide |

| Yield | 52%[1] |

| Product Purity | Further purification may be required |

Route 2: Synthesis from 2-Methyl-6-nitroaniline

This elegant, multi-step synthesis leverages the versatility of the Sandmeyer reaction to introduce the required cyano group, which is then hydrolyzed to the carboxylic acid.

Synthesis of the Precursor: 2-Methyl-6-nitroaniline

The starting material for this route, 2-methyl-6-nitroaniline, can be synthesized from o-toluidine. The process involves acetylation to protect the amino group, followed by nitration and subsequent deprotection[2][3][4].

Caption: Synthesis of the key intermediate, 2-Methyl-6-nitroaniline.

Conversion to 2-(2-Methyl-6-nitrophenyl)acetic acid

This part of the synthesis involves three key transformations: diazotization, Sandmeyer cyanation, and nitrile hydrolysis.

Caption: Workflow for the synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid via the Sandmeyer reaction.

Step 1: Diazotization of 2-Methyl-6-nitroaniline

-

Suspend 2-methyl-6-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Cool this solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product, 2-(2-methyl-6-nitrophenyl)acetonitrile, with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 3: Hydrolysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile

-

The crude nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

-

Acid Hydrolysis: Reflux the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid[5].

-

Basic Hydrolysis: Alternatively, reflux the nitrile with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification of the resulting carboxylate salt.

-

After hydrolysis is complete, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.

-

Purify the crude 2-(2-methyl-6-nitrophenyl)acetic acid by recrystallization.

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution[6][7]. The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with the cyanide ion coordinated to the now copper(II) species to form the desired nitrile product and regenerate the copper(I) catalyst[7].

Quantitative Data (Representative)

| Parameter | Value |

| Starting Material | 2-Methyl-6-nitroaniline |

| Key Reactions | Diazotization, Sandmeyer Cyanation, Hydrolysis |

| Yield | Typically moderate to good over the three steps |

| Product Purity | Generally high after recrystallization |

Conclusion

This guide has detailed two reliable and effective methods for the synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid. The choice of synthetic route will be dictated by the specific needs and resources of the laboratory. Route 1, starting from 3-nitro-o-xylene, is a more convergent approach, while Route 2, commencing with 2-methyl-6-nitroaniline, offers excellent regiochemical control and relies on classic, well-understood transformations. By providing detailed protocols, mechanistic discussions, and comparative data, this document aims to serve as a valuable resource for scientists engaged in the synthesis of this important chemical intermediate.

References

- Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

-

Khan, I., & Saeed, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 2476-2489. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- University of Michigan. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

-

ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl.... Retrieved from [Link]

Sources

- 1. 2-(2-Methyl-6-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

characterization of 2-(2-Methyl-6-nitrophenyl)acetic acid

An In-Depth Technical Guide to the Characterization of 2-(2-Methyl-6-nitrophenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the (CAS No. 23876-18-8), a key organic intermediate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages expert analysis, data from structurally similar analogs, and foundational chemical principles to present a robust, predictive characterization workflow. We will cover the definitive synthesis, physicochemical properties, and a detailed, multi-technique spectroscopic analysis including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical basis for analysis and practical, field-proven protocols. The methodologies are presented to be self-validating, ensuring scientific integrity and reproducibility.

Introduction

2-(2-Methyl-6-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. This class of compounds is of significant interest in medicinal chemistry and materials science. The presence of three distinct functional moieties—a carboxylic acid, a methyl group, and a nitro group, all locked in a sterically hindered ortho-configuration on a benzene ring—makes it a versatile synthon. Phenylacetic acid derivatives are precursors for a wide array of more complex molecules, including pharmaceuticals and other biologically active heterocycles.[1] For instance, the related compound 2-nitrophenylacetic acid is a known precursor for quindoline derivatives, which have been explored as enzyme inhibitors and anticancer agents.[1]

A thorough and accurate characterization of this molecule is the bedrock of its successful application in any research or development pipeline. This guide provides the critical data and methodologies required to confirm its identity, purity, and structural integrity.

Molecular and Physicochemical Properties

The fundamental identity of a compound is established by its intrinsic physicochemical properties. For 2-(2-Methyl-6-nitrophenyl)acetic acid, these properties serve as the initial benchmarks for sample verification. All quantitative data are summarized in Table 1 for clarity.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | 2-(2-methyl-6-nitrophenyl)acetic acid | PubChem[2] |

| CAS Number | 23876-18-8 | Fisher Scientific[3] |

| Molecular Formula | C₉H₉NO₄ | PubChem[2] |

| Molecular Weight | 195.17 g/mol | AiFChem[4] |

| Appearance | Pale yellow solid (predicted) | General knowledge |

| Melting Point | Not experimentally determined. The related isomer, 2-methyl-3-nitrophenylacetic acid, melts at 131-134 °C.[5] | N/A |

| XLogP3 (Computed) | 1.9 | PubChem[2] |

| InChI Key | WFKNETIJXXWRHO-UHFFFAOYSA-N | AiFChem[4] |

Synthesis Pathway

The reliable synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid is a prerequisite for its characterization. A validated method proceeds via a Claisen condensation followed by oxidative cleavage.

Rationale of the Synthesis: The synthesis begins with the formation of an enolate from 3-nitro-o-xylene using a strong base, potassium ethoxide. This enolate then acts as a nucleophile, attacking diethyl oxalate in a Claisen condensation to form an intermediate keto-ester. The subsequent workup with hydrogen peroxide under basic conditions results in an oxidative cleavage and hydrolysis to yield the desired carboxylic acid product. The final acidification precipitates the product from the aqueous solution.

Below is a diagram illustrating the logical flow of the synthesis.

Caption: Workflow for the synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid.

Spectroscopic and Chromatographic Characterization

This section forms the core of the technical guide, detailing the expected outcomes from key analytical techniques. The data presented is predictive, based on the known molecular structure and spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Expertise & Causality: The molecule possesses 9 unique carbon atoms and 9 protons distributed across four distinct environments (aromatic, methylene, methyl, and carboxylic acid). The steric hindrance caused by the two ortho substituents (CH₃ and NO₂) restricts the rotation of the nitro group, which can influence the chemical shifts of the nearby aromatic protons.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 13.0 | Singlet, broad | 1H | H -OOC- | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield shift.[5] |

| ~7.75 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to the nitro group and meta to the methyl group, expected to be the most deshielded aromatic proton. |

| ~7.40 | Triplet (t) | 1H | Ar-H | Aromatic proton para to the nitro group, coupled to its two ortho neighbors. |

| ~7.30 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to the methyl group and meta to the nitro group. |

| ~3.90 | Singlet (s) | 2H | -CH₂ -COOH | Methylene protons adjacent to both the electron-withdrawing aromatic ring and the carbonyl group. |

| ~2.35 | Singlet (s) | 3H | Ar-CH₃ | Methyl group protons attached to the aromatic ring. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | Carbonyl carbon of the carboxylic acid, typically found in the 165-185 ppm range. |

| ~150 | Ar-C -NO₂ | Aromatic carbon directly attached to the electron-withdrawing nitro group. |

| ~135 | Ar-C -CH₃ | Aromatic carbon bearing the methyl group. |

| ~133 | Ar-C -CH₂COOH | Quaternary aromatic carbon attached to the acetic acid moiety. |

| ~130 | Ar-C H | Aromatic methine carbon. |

| ~128 | Ar-C H | Aromatic methine carbon. |

| ~125 | Ar-C H | Aromatic methine carbon. |

| ~38 | -C H₂-COOH | Aliphatic methylene carbon. |

| ~20 | Ar-C H₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Expertise & Causality: The key functional groups to be identified are the carboxylic acid (O-H and C=O bonds) and the nitro group (N-O bonds). The carboxylic acid O-H stretch is particularly diagnostic due to its extreme broadness, a result of strong intermolecular hydrogen bonding which forms a dimeric structure.

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500 - 3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Sharp, Strong | C=O stretch | Carboxylic Acid (dimer) |

| ~1525 & ~1350 | Strong | Asymmetric & Symmetric N-O stretch | Nitro Group (Ar-NO₂)[5] |

| 3000 - 3100 | Medium | C-H stretch | Aromatic |

| 2850 - 2960 | Medium | C-H stretch | Aliphatic (CH₂ and CH₃) |

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

-

Expertise & Causality: In Electron Ionization (EI) mode, the molecule will ionize to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion will then undergo characteristic fragmentation, primarily involving the loss of stable neutral molecules or radicals from the labile acetic acid and nitro groups.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity | Rationale |

| 195 | [M]⁺˙ | Molecular ion, corresponding to the molecular weight of C₉H₉NO₄.[2] |

| 150 | [M - COOH]⁺ | Loss of the carboxyl radical (45 Da). |

| 149 | [M - NO₂]⁺ | Loss of the nitro group (46 Da). |

| 134 | [M - COOH - O]⁺ or [M - NO₂ - CH₃]⁺ | Subsequent fragmentation. |

| 104 | [C₇H₆O]⁺ | Further fragmentation of the aromatic ring system. |

Experimental Protocols

The following protocols are standardized procedures designed for reproducibility and data integrity.

Protocol: Synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid

This protocol is adapted from a known synthetic route.[4]

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium ethoxide (2.3 g, 27 mmol) to 6 mL of anhydrous diethyl ether.

-

Addition of Reagents: To this suspension, slowly add a solution of diethyl oxalate (3.9 g, 27 mmol) in 30 mL of anhydrous diethyl ether. Stir until the initial reaction subsides.

-

Condensation: Cool the mixture in an ice bath. Vigorously stir while slowly adding a solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in 3 mL of diethyl ether.

-

Reaction: Remove the ice bath and reflux the reaction mixture for 15 minutes. A thick precipitate should form.

-

Workup: Remove the diethyl ether under reduced pressure. To the residue, slowly add 18 mL of 10% aqueous sodium hydroxide solution with stirring.

-

Oxidative Cleavage: Slowly and carefully add 30% hydrogen peroxide (4 mL). The reaction is vigorous and will evolve gas. Stir the mixture for 1.5 hours at room temperature.

-

Isolation: Collect any solid by vacuum filtration and discard it. Transfer the filtrate to a beaker and acidify to pH 2 using 12 N hydrochloric acid.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Triturate the crude product with dichloromethane to remove non-polar impurities and dry under vacuum to yield the final product.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the dried sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Use an instrument operating at a frequency of at least 400 MHz for ¹H.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Use 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a spectral width of ~220 ppm and a longer relaxation delay (5 seconds) to ensure proper quantification of quaternary carbons. Acquire several thousand scans as needed.

-

Data Processing: Process the raw data (FID) with Fourier transformation. Phase the spectrum and calibrate it using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Protocol: General Characterization Workflow

The following diagram outlines the logical flow for the comprehensive characterization of a newly synthesized batch of the title compound.

Caption: Logical workflow for the complete characterization of the title compound.

Conclusion

This technical guide establishes a comprehensive, predictive, and scientifically rigorous framework for the . By integrating a validated synthesis protocol with predictive spectroscopic analysis based on established chemical principles and data from close analogs, this document provides the necessary tools for researchers to confidently identify, purify, and utilize this valuable chemical intermediate. The provided step-by-step protocols for synthesis and analysis are designed to ensure data integrity and reproducibility, upholding the highest standards of scientific practice.

References

-

PubChem. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

- Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline. Retrieved from [Link]

Sources

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. 2-(2-Methyl-6-nitrophenyl)acetic acid | C9H9NO4 | CID 675115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Methyl-6-nitrophenyl)acetic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 23876-18-8 | 2-(2-Methyl-6-nitrophenyl)acetic acid - AiFChem [aifchem.com]

- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Properties of 2-(2-Methyl-6-nitrophenyl)acetic acid

Introduction

2-(2-Methyl-6-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Compounds of this class are pivotal intermediates in synthetic organic chemistry, serving as building blocks for more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of the physical properties of such an intermediate is a cornerstone of effective process development, formulation, and quality control in both academic research and the pharmaceutical industry. These properties govern the compound's behavior in different solvents and thermal conditions, dictate purification strategies, and provide the foundational data for its analytical characterization.

This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of 2-(2-Methyl-6-nitrophenyl)acetic acid. It is designed to equip researchers, chemists, and drug development professionals with the essential data and methodologies for handling and characterizing this compound. The narrative balances established data with field-proven experimental protocols, offering insights into the causality behind the analytical choices.

Chemical Identity and Structure

Unambiguous identification is the first step in any chemical analysis. The core identifiers for 2-(2-Methyl-6-nitrophenyl)acetic acid are summarized below.

-

IUPAC Name: 2-(2-methyl-6-nitrophenyl)acetic acid[1]

-

CAS Number: 23876-18-8[1]

-

Molecular Formula: C₉H₉NO₄[2]

-

Chemical Structure:

(A proper 2D structure image would be placed here in a real document) -

SMILES: CC1=C(C(=CC=C1)[O-])CC(=O)O[1]

-

InChI Key: WFKNETIJXXWRHO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical state, solubility, and lipophilicity of a compound are critical parameters for designing reaction conditions, purification methods, and, in a pharmaceutical context, preliminary formulation strategies. While experimentally determined data for this specific compound are sparse, a combination of computed values and established analytical methods provides a robust framework for its characterization.

Table 1: Summary of Physicochemical Properties

| Property | Value/Information | Source/Method | Significance |

| Molecular Weight | 195.17 g/mol | PubChem (Computed)[1] | Essential for all stoichiometric calculations and analytical characterization. |

| Physical Appearance | Solid (Expected) | General property of similar aromatic acids | Dictates handling and storage procedures. |

| Melting Point | Not experimentally reported. | - | A sharp melting point is a key indicator of purity. Impurities typically depress and broaden the melting range. |

| Boiling Point | Decomposes before boiling (Expected) | - | High molecular weight polar compounds, especially those with nitro groups, are often not thermally stable enough to boil at atmospheric pressure. |

| Solubility | Not experimentally reported. | - | Crucial for selecting appropriate solvents for reactions, purification (crystallization), and analytical techniques like NMR or HPLC. |

| XLogP3 | 1.9 | PubChem (Computed)[1] | Indicates moderate lipophilicity. Useful for predicting solubility in organic vs. aqueous phases and for designing chromatographic separation methods. |

| pKa | Not experimentally reported. | - | The acidity of the carboxylic acid group determines its ionization state at a given pH, which profoundly impacts solubility, reactivity, and biological interactions. |

Spectroscopic Profile (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.0-8.0 ppm). Due to the substitution pattern, these protons will show complex splitting (doublets, triplets).

-

Methylene Protons (-CH₂-): A singlet at approximately 3.8-4.2 ppm, corresponding to the two protons of the acetic acid methylene group.

-

Methyl Protons (-CH₃): A singlet around 2.3-2.6 ppm for the three protons of the methyl group.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-C=O): A signal in the range of 170-180 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals in the 120-150 ppm range. The carbons attached to the nitro and methyl groups will have characteristic shifts.

-

Methylene Carbon (-CH₂-): A signal around 35-45 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically 15-25 ppm.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present.

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

N-O Stretch (Nitro Group): Two strong bands are expected, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Aromatic/Aliphatic Stretches: Signals just above and below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion Peak [M]⁺ or [M-H]⁻: In Electron Ionization (EI), a molecular ion peak at m/z = 195 would be expected. In Electrospray Ionization (ESI), [M-H]⁻ at m/z = 194 or [M+H]⁺ at m/z = 196 would be observed, confirming the molecular weight.

-

Fragmentation: Common fragments would include the loss of the carboxylic acid group (-45 Da) and the nitro group (-46 Da).

-

Caption: Logical workflow for spectroscopic characterization.

Experimental Protocols for Core Physical Properties

The following sections detail standardized, field-proven protocols for determining the key physical properties of a novel or uncharacterized solid compound like 2-(2-Methyl-6-nitrophenyl)acetic acid.

Melting Point Determination (Capillary Method)

Causality: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range. Therefore, this method is a robust, self-validating indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the crystals on a watch glass using a spatula.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-4 mm for optimal heat transfer and visualization.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample.

-

Heating and Observation: Heat the sample at a slow, controlled rate (1-2 °C/min) when approaching the expected melting point. A slow rate is critical to ensure the sample and thermometer temperatures are in equilibrium, yielding an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Equilibrium Solubility Determination (Shake-Flask Method)

Causality: This method determines the thermodynamic solubility, which is the saturated concentration of a compound in a specific solvent at equilibrium. This is a fundamental property essential for drug development, as it influences bioavailability and formulation design. The "shake-flask" method ensures that equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

-

System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw a sample of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

-

Quantification: Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Assay.

Conclusion

The physical properties of 2-(2-Methyl-6-nitrophenyl)acetic acid define its chemical identity and dictate its behavior in a laboratory and industrial setting. While comprehensive experimental data for this specific molecule is not widely published, its structure provides a strong basis for predicting its spectroscopic characteristics. The fundamental physicochemical parameters, such as melting point and solubility, can be reliably determined using the standardized, robust protocols detailed in this guide. This framework of predicted data and validated experimental methodology provides researchers and developers with the essential tools needed to confidently synthesize, purify, and characterize this valuable chemical intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 675115, 2-(2-Methyl-6-nitrophenyl)acetic acid. Retrieved from [Link].

-

abcr GmbH (n.d.). AB442104 | CAS 23876-18-8. Retrieved from [Link].

-

CAPOT CHEMICAL CO.,LTD. (n.d.). Specifications of 2-(2-methyl-6-nitrophenyl)acetic acid. Retrieved from [Link].

-

Wikipedia contributors. (2023, May 15). (2-Nitrophenyl)acetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

Sources

An In-depth Technical Guide to 2-(2-Methyl-6-nitrophenyl)acetic acid: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2-(2-Methyl-6-nitrophenyl)acetic acid, a substituted aromatic carboxylic acid. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights and methodologies.

Introduction and Chemical Identity

2-(2-Methyl-6-nitrophenyl)acetic acid, a derivative of phenylacetic acid, is characterized by a phenyl ring substituted with a methyl group and a nitro group at the ortho positions relative to the acetic acid moiety. This unique substitution pattern significantly influences its chemical behavior and potential utility in various scientific domains.

Chemical Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-(2-methyl-6-nitrophenyl)acetic acid | [1] |

| CAS Number | 23876-18-8 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)[O-])CC(=O)O | [1] |

| InChI Key | WFKNETIJXXWRHO-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental data on the physicochemical properties of 2-(2-Methyl-6-nitrophenyl)acetic acid are not extensively reported in the literature. However, computational predictions and data from analogous compounds provide valuable estimates.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

The presence of both a carboxylic acid group and a nitro group suggests that the compound is a solid at room temperature with moderate polarity. The melting point of the related compound, 2-nitrophenylacetic acid, is 137-140 °C, which can serve as a rough estimate. Solubility is expected to be limited in water but higher in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.

Synthesis and Purification

The synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid can be achieved through various synthetic routes. A common approach involves the modification of a substituted toluene derivative.

Synthesis from 3-Nitro-o-xylene

A documented method for the synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid starts from 3-nitro-o-xylene and diethyl oxalate.[2]

Reaction Scheme:

Caption: Reductive cyclization of 2-(2-Methyl-6-nitrophenyl)acetic acid.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications for 2-(2-Methyl-6-nitrophenyl)acetic acid are not widely documented, its structural motifs are present in various biologically active molecules. Nitroaromatic compounds, in general, have been investigated for a range of biological activities, including antimicrobial and anticancer properties. [3][4]The mechanism of action for some nitroaromatic antimicrobials involves the reductive activation of the nitro group within microbial cells to produce toxic radical species. [4] Derivatives of the related (2-nitrophenyl)acetic acid are used in the synthesis of complex heterocyclic systems, some of which have shown potential as enzyme inhibitors and anticancer agents. [1]This suggests that 2-(2-Methyl-6-nitrophenyl)acetic acid could serve as a valuable building block for the synthesis of novel pharmaceutical compounds.

Analytical Methods

The characterization and quantification of 2-(2-Methyl-6-nitrophenyl)acetic acid can be performed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of nitrophenylacetic acids. A reverse-phase column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a UV detector would be a typical setup.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) may be necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation and purity assessment. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl group protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the N-O stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Safety and Handling

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-Methyl-6-nitrophenyl)acetic acid is a chemical compound with significant potential for applications in organic synthesis and medicinal chemistry. Its unique substitution pattern offers a platform for the synthesis of a variety of more complex molecules, particularly heterocyclic systems. While experimental data on its properties and biological activities are limited, the information available for analogous compounds provides a strong basis for future research and development. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a valuable resource for scientists and researchers in the field.

References

-

PubChem. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

-

World Health Organization. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

Sources

Spectroscopic Profile of 2-(2-Methyl-6-nitrophenyl)acetic acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(2-Methyl-6-nitrophenyl)acetic acid, a key intermediate in various synthetic pathways. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed, predicted spectroscopic profile to aid in the identification, characterization, and quality control of this compound. This guide includes predicted data tables, annotated spectra, and step-by-step protocols for acquiring experimental data.

Introduction

2-(2-Methyl-6-nitrophenyl)acetic acid (CAS No. 23876-18-8) is a substituted phenylacetic acid derivative with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol [1][2][3]. Its structure, featuring a carboxylic acid, a nitro group, and a methyl group on the aromatic ring, makes it a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Accurate characterization of this compound is paramount for ensuring the integrity and success of subsequent synthetic steps. This guide provides a robust, predicted spectroscopic dataset to facilitate its unambiguous identification.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-(2-Methyl-6-nitrophenyl)acetic acid in a typical deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the carboxylic acid proton.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, characteristic for carboxylic acids[4]. |

| 7.6 - 7.8 | Multiplet | 2H | Ar-H | The aromatic protons are expected to be in this region. Their exact shifts and coupling will depend on the electronic effects of the substituents. |

| ~7.4 | Multiplet | 1H | Ar-H | The third aromatic proton. |

| ~3.8 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the carbonyl group are expected to be a singlet. |

| ~2.3 | Singlet | 3H | -CH₃ | The methyl group protons on the aromatic ring are expected to be a singlet in this region. |

Expert Insight: The exact chemical shifts and coupling constants of the aromatic protons can be complex due to the ortho and meta relationships and the electronic influence of the nitro and methyl groups. 2D NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning these protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-(2-Methyl-6-nitrophenyl)acetic acid will show distinct signals for each of the nine carbon atoms in its structure.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is expected to be significantly downfield. |

| ~150 | Ar-C (C-NO₂) | The aromatic carbon attached to the electron-withdrawing nitro group is expected to be downfield. |

| ~135 | Ar-C (C-CH₃) | The aromatic carbon bearing the methyl group. |

| ~132 | Ar-C | Aromatic carbon. |

| ~130 | Ar-C | Aromatic carbon. |

| ~128 | Ar-C | Aromatic carbon. |

| ~125 | Ar-C | Aromatic carbon. |

| ~35 | -CH₂- | The methylene carbon. |

| ~20 | -CH₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-Methyl-6-nitrophenyl)acetic acid is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H stretch | Very broad band, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group[4][5]. |

| ~1710 | C=O stretch | Strong and sharp absorption, characteristic of the carbonyl group in a carboxylic acid[4][5]. |

| ~1525 and ~1350 | N-O stretch | Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. |

| ~3000 | C-H stretch | Aromatic C-H stretching. |

| ~2900 | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2-Methyl-6-nitrophenyl)acetic acid, the molecular ion peak (M⁺) is expected at m/z 195.

Predicted Mass Spectrum Fragmentation:

| m/z | Fragment | Rationale |

| 195 | [C₉H₉NO₄]⁺ | Molecular ion (M⁺). |

| 150 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 133 | [M - NO₂ - H]⁺ | Loss of the nitro group and a hydrogen atom. |

Experimental Protocols

To obtain high-quality spectroscopic data for 2-(2-Methyl-6-nitrophenyl)acetic acid, the following experimental protocols are recommended.

Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

IR Spectroscopy: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation and Data Acquisition

-

NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire at least 16 scans.

-

¹³C NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

-

-

IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended.

-

Visualizations

Molecular Structure

Caption: Chemical structure of 2-(2-Methyl-6-nitrophenyl)acetic acid.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of 2-(2-Methyl-6-nitrophenyl)acetic acid. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with the provided experimental protocols, offer a comprehensive resource for researchers working with this compound. While these predictions are based on sound scientific principles, experimental verification is crucial for definitive structural confirmation.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Info. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(2-nitrophenyl)acetate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-6-nitrophenoxy)acetic acid. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

SpectraBase. (n.d.). (2-Nitrophenyl)acetic acid, methyl ester. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 2-(2-methyl-6-nitrophenyl)acetic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-(2-Methyl-3-nitrophenyl)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Nitrophenyl)acetic acid. PubChem. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid, 2-(2-methoxycarbonylamino-5-nitrophenylthio)-, methyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (2-Nitrophenyl)acetic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 2. 2-(2-Methyl-6-nitrophenyl)acetic acid | C9H9NO4 | CID 675115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-硝基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

A Technical Guide to the Solubility of 2-(2-Methyl-6-nitrophenyl)acetic acid in Organic Solvents for Drug Development

Introduction

In the landscape of pharmaceutical development, the journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. This guide provides an in-depth technical exploration of the solubility of 2-(2-Methyl-6-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry. Understanding and characterizing its solubility in various organic solvents is paramount for developing robust crystallization processes, ensuring bioavailability, and enabling effective formulation.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will not only present the theoretical framework for solubility but will also provide actionable, field-proven methodologies for its determination and application. The narrative will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Physicochemical Properties of 2-(2-Methyl-6-nitrophenyl)acetic acid

Before delving into solubility, a foundational understanding of the molecule's intrinsic properties is essential. These properties, summarized in Table 1, provide clues to its potential behavior in different solvent environments. The presence of a carboxylic acid group suggests the potential for hydrogen bonding, while the nitrophenyl group contributes to its aromaticity and potential for π-π stacking interactions.

| Property | Value | Source |

| Molecular Formula | C9H9NO4 | PubChem[3] |

| Molecular Weight | 195.17 g/mol | PubChem[3] |

| XLogP3 | 1.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

XLogP3 is a computed octanol-water partition coefficient, which indicates the lipophilicity of the compound.

The Critical Role of Solvent Selection in Crystallization

The choice of a solvent system is a cornerstone of crystallization development for an active pharmaceutical ingredient (API).[4] The solvent profoundly influences not only solubility but also critical downstream attributes such as crystal morphology, impurity purging, and polymorphic form.[1][5] An informed solvent selection process, therefore, is not a matter of trial and error but a systematic approach that balances yield, purity, and processability.[1]

The ideal solvent for crystallization should exhibit a significant difference in the solubility of the API at different temperatures, allowing for high recovery upon cooling. Furthermore, the solvent should be chosen to minimize the risk of "oiling out," a phenomenon where the solute separates as a liquid phase instead of a crystalline solid, which can complicate purification and isolation.[6]

Theoretical Framework: "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] The polarity of a solvent, along with its ability to engage in hydrogen bonding, dictates its interaction with the solute at a molecular level.

For 2-(2-Methyl-6-nitrophenyl)acetic acid, the presence of both a polar carboxylic acid group and a less polar nitrophenyl ring suggests that a range of solvents with varying polarities could be effective. Solvents capable of hydrogen bonding are likely to interact favorably with the carboxylic acid moiety, enhancing solubility.

Experimental Determination of Solubility

Several methods exist for the experimental determination of solubility, broadly categorized as "excess solid" and "excess solvent" techniques.[9] The shake-flask method, an "excess solid" approach, is a widely recognized and reliable technique for generating equilibrium solubility data.[10]

Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of 2-(2-Methyl-6-nitrophenyl)acetic acid in a selection of organic solvents at a given temperature.

1. Materials and Equipment:

-

2-(2-Methyl-6-nitrophenyl)acetic acid (ensure purity is characterized)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Scintillation vials with caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

2. Procedure:

-

Preparation: Add an excess of 2-(2-Methyl-6-nitrophenyl)acetic acid to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method). Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Quantification: Calculate the solubility in mg/mL or mol/L by comparing the peak area of the sample to a standard curve of known concentrations of 2-(2-Methyl-6-nitrophenyl)acetic acid.

3. Data Interpretation: The results should be tabulated to compare the solubility across the different solvents. This data will be instrumental in selecting appropriate solvents for crystallization, purification, and formulation.

Visualizing the Solvent Selection Workflow

The process of selecting an optimal solvent system can be visualized as a multi-step workflow that integrates computational screening with experimental validation.

Caption: A workflow diagram for systematic solvent selection in pharmaceutical crystallization.

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-(2-Methyl-6-nitrophenyl)acetic acid is governed by a delicate interplay of intermolecular forces between the solute and the solvent.

Caption: Key molecular and environmental factors influencing the solubility of the target compound.

Conclusion

The solubility of 2-(2-Methyl-6-nitrophenyl)acetic acid in organic solvents is a critical parameter that underpins its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework for understanding, determining, and applying solubility data. By employing a systematic and scientifically grounded approach to solvent selection and solubility measurement, researchers can de-risk the development process, optimize crystallization and purification, and lay a solid foundation for formulation activities. The methodologies and principles outlined herein are designed to empower scientists to make informed decisions, ultimately accelerating the progression of promising compounds from the laboratory to the clinic.

References

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(2-Methyl-6-nitrophenyl)acetic acid | C9H9NO4 | CID 675115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Theoretical Studies of 2-(2-Methyl-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical exploration of 2-(2-Methyl-6-nitrophenyl)acetic acid, a molecule of interest in medicinal chemistry and organic synthesis. We delve into its structural, electronic, and spectroscopic properties through advanced computational methodologies. This document is designed to serve as a practical handbook for researchers, offering not only the theoretical underpinnings but also detailed protocols for in-silico analysis and guidance for experimental validation. By elucidating the molecular characteristics of this compound, we aim to facilitate its potential application in drug design and development, where nitrophenylacetic acid derivatives have shown promise.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules.[1] The introduction of various functional groups onto the phenyl ring can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity. The nitro group (NO₂), in particular, is a powerful modulator of a molecule's electronic and steric character. Nitroaromatic compounds are known to play a significant role in medicinal chemistry, with some exhibiting antimicrobial and anti-inflammatory activities.[2] The presence of a nitro group can enhance the interaction of a molecule with biological targets such as enzymes and proteins.[2]

2-(2-Methyl-6-nitrophenyl)acetic acid, with its unique substitution pattern, presents an intriguing subject for theoretical investigation. The ortho-positioning of both a methyl and a nitro group relative to the acetic acid side chain is expected to induce significant steric and electronic effects, influencing its conformation, reactivity, and potential as a pharmacological agent. This guide will systematically unravel these molecular intricacies through a theoretical lens, providing a robust framework for future experimental and drug discovery endeavors.

Molecular Structure and Properties

A foundational understanding of a molecule's three-dimensional structure and its inherent chemical properties is paramount. This section outlines the key molecular descriptors of 2-(2-Methyl-6-nitrophenyl)acetic acid and provides a detailed protocol for its computational modeling.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-(2-Methyl-6-nitrophenyl)acetic acid | [3] |

| CAS Number | 23876-18-8 | [3] |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [3] |

| SMILES | CC1=C(C(=CC=C1)[O-])CC(=O)O | [3] |

Predicted Physicochemical Properties

The following properties were computed and are presented to provide an initial assessment of the molecule's characteristics.

| Property | Predicted Value |

| XLogP3 | 1.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| Polar Surface Area | 83.1 Ų |

These values are computationally derived and provide a preliminary indication of the molecule's lipophilicity and potential for membrane permeability.

Molecular Geometry Optimization: A Step-by-Step Protocol

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. Density Functional Theory (DFT) is a robust method for this purpose.

Protocol for Geometry Optimization:

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is suitable for obtaining accurate geometries and electronic properties of molecules containing first and second-row atoms. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, and polarization functions (d,p) allow for more flexibility in describing the bonding environment.

-

Input: A starting 3D structure of 2-(2-Methyl-6-nitrophenyl)acetic acid. This can be generated using a molecule builder within the software or from its SMILES string.

-

Calculation Type: Opt (Optimization). This keyword instructs the software to find the minimum energy geometry.

-

Convergence Criteria: Use default or tighter convergence criteria to ensure a true minimum is found.

-

Verification: Perform a frequency calculation (Freq) on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

Caption: Workflow for obtaining the optimized molecular geometry.

Electronic Properties and Reactivity

The arrangement of electrons within a molecule dictates its reactivity and spectroscopic behavior. This section explores the electronic landscape of 2-(2-Methyl-6-nitrophenyl)acetic acid.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Protocol for FMO Analysis:

-

Software: Gaussian 16 and GaussView 6 or similar visualization software.

-

Input: The optimized geometry of 2-(2-Methyl-6-nitrophenyl)acetic acid.

-

Calculation: Use the checkpoint file (.chk) generated from the geometry optimization.

-

Visualization: Use GaussView to visualize the HOMO and LUMO isosurfaces. This will show the distribution of these orbitals across the molecule.

Based on the structure, it is anticipated that the HOMO will be localized primarily on the phenyl ring and the carboxylate group, while the LUMO will be concentrated on the nitro group, a strong electron-withdrawing moiety.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.

Protocol for MEP Analysis:

-

Software: Gaussian 16 and GaussView 6.

-

Input: The optimized geometry.

-

Calculation: Generate the MEP surface using the optimized wavefunction.

-

Visualization: The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For 2-(2-Methyl-6-nitrophenyl)acetic acid, the MEP map is expected to show a negative potential around the oxygen atoms of the nitro and carboxyl groups, and a positive potential around the acidic proton of the carboxyl group and the aromatic protons.

Spectroscopic Properties: Bridging Theory and Experiment

A crucial aspect of theoretical studies is the ability to predict spectroscopic data that can be compared with experimental results for validation.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Theoretical frequency calculations can aid in the assignment of experimental IR spectra.

Protocol for IR Spectrum Calculation:

-

Software: Gaussian 16.

-

Input: The optimized geometry.

-

Calculation Type: Freq.

-

Analysis: The output will provide the vibrational frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies by a factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.

Predicted Key Vibrational Frequencies:

| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| O-H stretch (carboxylic acid) | ~3500-3000 (broad) | 3300-2500 |

| C=O stretch (carboxylic acid) | ~1720-1700 | 1760-1690 |

| N-O asymmetric stretch (nitro) | ~1550-1530 | 1560-1515 |

| N-O symmetric stretch (nitro) | ~1360-1340 | 1355-1315 |

| C-H stretch (aromatic) | ~3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | ~2980-2850 | 3000-2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts.

Protocol for NMR Chemical Shift Calculation:

-

Software: Gaussian 16.

-

Method: GIAO (Gauge-Including Atomic Orbital) method is the standard for NMR calculations.

-

Calculation Type: NMR.

-

Reference: The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), which must also be calculated at the same level of theory.

Predicted ¹H and ¹³C NMR Chemical Shifts:

While experimental data is the gold standard, online prediction tools can provide a reasonable estimate. Based on the structure, the following are expected:

-

¹H NMR:

-

A singlet for the methyl protons (~2.3-2.5 ppm).

-

A singlet for the methylene protons of the acetic acid side chain (~3.7-3.9 ppm).

-

Multiplets for the three aromatic protons (~7.2-7.8 ppm).

-

A broad singlet for the carboxylic acid proton (>10 ppm).

-

-

¹³C NMR:

-

Signals for the methyl carbon, methylene carbon, and the carboxyl carbon.

-

Signals for the six aromatic carbons, which will be distinct due to the substitution pattern.

-

Note: These are estimations and the actual chemical shifts can be influenced by solvent and other experimental conditions.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum.

Protocol for UV-Vis Spectrum Calculation:

-

Software: Gaussian 16.

-

Method: TD-DFT.

-

Input: The optimized geometry.

-

Analysis: The output will provide the excitation energies and oscillator strengths for the electronic transitions. These can be used to generate a theoretical UV-Vis spectrum.

For 2-(2-Methyl-6-nitrophenyl)acetic acid, electronic transitions are expected to involve the π-systems of the phenyl ring and the nitro group.

Potential Applications in Drug Development

The structural and electronic features of 2-(2-Methyl-6-nitrophenyl)acetic acid suggest its potential as a scaffold in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[4] The descriptors calculated in this guide (e.g., HOMO/LUMO energies, dipole moment, polar surface area) can be used as inputs for building QSAR models for nitrophenylacetic acid derivatives. Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. For instance, studies on nitroaromatic compounds have shown that hydrophobicity, electrostatic interactions, and van der Waals forces can contribute to their toxicity.[4]

Role as a Synthetic Intermediate

Nitrophenylacetic acids are valuable precursors in organic synthesis, particularly for the construction of heterocyclic compounds.[1] The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form various nitrogen-containing heterocycles, many of which are found in the core structures of pharmaceuticals.

Caption: Synthetic pathway from the title compound to heterocyclic structures.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the study of 2-(2-Methyl-6-nitrophenyl)acetic acid. By detailing the protocols for computational analysis of its molecular structure, electronic properties, and spectroscopic signatures, we have laid the groundwork for a deeper understanding of this molecule. The insights gained from these theoretical studies are invaluable for guiding future experimental work and for exploring the potential of this compound and its derivatives in the realm of drug discovery and development. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the in-silico investigation of other small molecules of medicinal interest.

References

-

MDPI. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid. Retrieved from [Link]

-

PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

ResearchGate. (2002). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

-

Physical Chemistry Research. (2020, December 22). Regular Article. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). Charts showing lambda max and other absorption for acetic acid aTheoretically by (TD-DFT) b-Experimentally. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for 4-Nitrophenylacetic acid (HMDB0246546). Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

- Google Patents. (2006, November 23). WO 2006/123356 A1.

-

MDPI. (n.d.). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Nitrophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-